3-azabicyclo[3.2.1]octane-3-carboxamide
Description
Properties
CAS No. |
2105720-62-3 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Dihydroxylation of Norbornene β-Amino Esters
The synthesis of 3-azabicyclo[3.2.1]octane derivatives begins with diexo or diendo norbornene β-amino esters. For example, diexo-N-Boc-protected norbornene amino ester 1 undergoes dihydroxylation using OsO₄ and N-methylmorpholine-N-oxide (NMO) in acetone, yielding a single diastereomer of dihydroxylated amino ester 2 with 98% efficiency. This step establishes the stereochemical foundation for subsequent ring-closure reactions.
Oxidative Cleavage and Reductive Amination
Diol 2 is subjected to NaIO₄-mediated oxidative cleavage in THF/H₂O, generating a dialdehyde intermediate. Reductive amination with benzylamine (BnNH₂) and NaCNBH₃ in acetic acid facilitates cyclization, producing ethyl diexo-3-benzyl-7-(tert-butoxycarbonylamino)-3-azabicyclo[3.2.1]octane-6-carboxylate (3 ) in 38% yield over two steps. The benzyl group serves as a temporary nitrogen protector, which can later be replaced with a carboxamide functionality.
Stereochemical Control and Resolution
Enzymatic Resolution of Racemic Precursors
Enantiomerically pure 3-azabicyclo[3.2.1]octane-3-carboxamide is obtained via enzymatic resolution using Candida antarctica lipase B (CAL-B). Racemic norbornene β-lactam is treated with CAL-B in iPr₂O, selectively hydrolyzing one enantiomer. The remaining lactam is converted to amino ester (+)-1 , which undergoes dihydroxylation and reductive amination to yield enantiopure carboxamide (>99% ee).
Comparative Analysis of Synthetic Routes
Optimization and Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
3-azabicyclo[3.2.1]octane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in synthetic applications or studied for their biological activities.
Scientific Research Applications
Chemistry
3-Azabicyclo[3.2.1]octane-3-carboxamide serves as a vital building block in organic synthesis, particularly in the development of complex pharmaceuticals and organic molecules. Its unique structure allows for versatile reactivity patterns that are beneficial in synthetic pathways.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Similar bicyclic framework | Primarily nitrogen-based interactions |
| 2-Azabicyclo[3.2.1]octane | Contains nitrogen but differs in position | Used in drug discovery |
| 6-Oxa-3-azabicyclo[3.2.1]octane | Contains both nitrogen and oxygen | Different arrangement of heteroatoms |
Biology
In biological research, the compound is utilized for studying enzyme interactions and as a probe in biochemical assays. Its ability to modulate protein activity makes it valuable in exploring biochemical pathways.
Case Study: Enzyme Interaction Studies
Research has shown that this compound can influence various biochemical pathways depending on its specific targets, revealing insights into its potential therapeutic roles.
Medicine
The compound exhibits potential therapeutic applications due to its structural uniqueness, which allows it to interact with various biological targets, particularly receptors involved in neurological functions.
Therapeutic Potential:
- Modulation of mu-opioid receptors.
- Possible applications in treating conditions related to gastrointestinal motility due to its antagonist properties.
Case Study: Mu-Opioid Receptor Antagonism
Research indicates that compounds similar to this compound can act as mu-opioid receptor antagonists, providing a pathway for developing medications that mitigate opioid-induced side effects without compromising analgesic efficacy.
Industry
In industrial applications, this compound is employed in the development of agrochemicals and dyes, leveraging its stability and reactivity for practical uses.
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity and specificity, which can modulate biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes or signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations :
- Ring Size and Rigidity: Increasing ring size (e.g., bicyclo[3.3.1]nonane in ) reduces conformational strain but may decrease receptor-binding specificity.
Pharmacological Profiles
Table 2: Efficacy and Side-Effect Comparisons
Key Findings :
- NOP Receptor Agonists: SCH 655842 and this compound both show anxiolytic effects but differ in cross-species efficacy. SCH 655842 demonstrates reduced side effects in rodents compared to SCH 221510, which has a hydroxyl group at C3 .
- Enzyme Targets : Derivatives like N-(4-decylphenyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxamide exhibit potent Spns2 inhibition, highlighting the scaffold’s adaptability beyond neurotransmitter systems .
Q & A
Q. What are the key synthetic routes for 3-azabicyclo[3.2.1]octane-3-carboxamide derivatives?
The synthesis typically involves dihydroxylation of exo-norbornene β-amino acids, followed by oxidative cleavage of vicinal diols (e.g., using NaIO₄) to form dialdehydes. Reductive amination (e.g., with NaBH₃CN and benzylamine) facilitates cyclization to yield the bicyclic core . For carboxamide derivatives, post-functionalization via coupling reactions with activated carboxylic acids or esters is common. Critical steps include stereochemical control during dihydroxylation and purification via column chromatography to isolate enantiopure intermediates .
Q. How is the stereochemistry of 3-azabicyclo[3.2.1]octane derivatives confirmed experimentally?
Nuclear Overhauser Effect Spectroscopy (NOESY) is pivotal for determining relative stereochemistry. For example, NOE correlations between hydroxyl protons (e.g., δ 4.63 for OH-5/OH-6) and bridgehead hydrogens (e.g., H-7 at δ 1.81) confirm the cis arrangement of substituents in dihydroxylated intermediates . X-ray crystallography or chiral HPLC may further validate absolute configurations in enantiomerically pure compounds .
Q. What are the primary biological targets of 3-azabicyclo[3.2.1]octane-based compounds?
These derivatives are explored as modulators of neurotransmitter reuptake (e.g., serotonin, dopamine) due to structural resemblance to tropane alkaloids . Specific analogs, such as γ-secretase modulators, are investigated for Alzheimer’s disease therapy . Carboxamide substituents enhance binding affinity to enzymes or receptors by introducing hydrogen-bonding motifs .
Advanced Research Questions
Q. How can enantioselective synthesis of 3-azabicyclo[3.2.1]octane scaffolds be optimized?
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) enables enantiopure synthesis. For example, lipase-catalyzed ring-opening of racemic β-lactams yields enantiomerically pure exo-β-amino acids (>99% ee) . Ti-mediated intramolecular cyclopropanation of L-serine-derived amides also achieves stereocontrol, with yields up to 93% for key intermediates .
Q. How can contradictory stereochemical data in bicyclic systems be resolved?
Discrepancies often arise from dynamic ring-flipping or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR to assess energy barriers for ring inversion.
- Density Functional Theory (DFT) calculations to predict stable conformers and compare with experimental NOESY data .
- Crystallographic analysis to unambiguously assign configurations .
Q. What methodologies elucidate structure-activity relationships (SAR) for carboxamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
